molecular formula C13H20N4O2 B2408927 tert-butyl 7,8-dihydro-5H-spiro[[1,2,4]triazolo[4,3-a]pyridine-6,3'-azetidine]-1'-carboxylate CAS No. 2138137-75-2

tert-butyl 7,8-dihydro-5H-spiro[[1,2,4]triazolo[4,3-a]pyridine-6,3'-azetidine]-1'-carboxylate

Cat. No.: B2408927
CAS No.: 2138137-75-2
M. Wt: 264.329
InChI Key: YDCSCNTXAAICPF-UHFFFAOYSA-N
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Description

tert-Butyl 7’,8’-dihydro-5’H-spiro[azetidine-3,6’-[1,2,4]triazolo[4,3-a]pyridine]-1-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of tert-Butyl 7’,8’-dihydro-5’H-spiro[azetidine-3,6’-[1,2,4]triazolo[4,3-a]pyridine]-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the azetidine ring followed by the construction of the triazolopyridine ring. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF).

Chemical Reactions Analysis

tert-Butyl 7’,8’-dihydro-5’H-spiro[azetidine-3,6’-[1,2,4]triazolo[4,3-a]pyridine]-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 7’,8’-dihydro-5’H-spiro[azetidine-3,6’-[1,2,4]triazolo[4,3-a]pyridine]-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 7’,8’-dihydro-5’H-spiro[azetidine-3,6’-[1,2,4]triazolo[4,3-a]pyridine]-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It can also modulate receptor activity by binding to receptor sites, altering signal transduction pathways. These interactions lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

tert-Butyl 7’,8’-dihydro-5’H-spiro[azetidine-3,6’-[1,2,4]triazolo[4,3-a]pyridine]-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of tert-Butyl 7’,8’-dihydro-5’H-spiro[azetidine-3,6’-[1,2,4]triazolo[4,3-a]pyridine]-1-carboxylate lies in its spiro connection and the presence of both azetidine and triazolopyridine rings, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl spiro[7,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyridine-6,3'-azetidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-12(2,3)19-11(18)16-6-13(7-16)5-4-10-15-14-9-17(10)8-13/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCSCNTXAAICPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC3=NN=CN3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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